molecular formula C5H4ClN5S B3037552 7-chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine CAS No. 478258-52-5

7-chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine

Cat. No.: B3037552
CAS No.: 478258-52-5
M. Wt: 201.64 g/mol
InChI Key: TUBRMVGYMDBZOX-UHFFFAOYSA-N
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Description

Molecular Formula: C₆H₄ClN₅S
Molecular Weight: 204.15–254.13 (varies by source) .
Synthesis: Prepared via one-pot reactions using 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) and benzyl isocyanides under basic conditions. This method offers moderate yields and scalability .
Key Features:

  • Combines a tetrazole ring fused to a pyrimidine core.
  • Substituents: Chlorine at position 7 and methylsulfanyl at position 5.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN5S/c1-12-5-7-3(6)2-4-8-9-10-11(4)5/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBRMVGYMDBZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC2=NN=NN21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234829
Record name 7-Chloro-5-(methylthio)tetrazolo[1,5-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478258-52-5
Record name 7-Chloro-5-(methylthio)tetrazolo[1,5-c]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478258-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-5-(methylthio)tetrazolo[1,5-c]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-amino-1H-tetrazole with 2-chloro-3-(methylthio)pyrimidine in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions using reagents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom can be substituted by nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated derivatives

    Substitution: Amino, thio, or alkoxy derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. The compound has been studied for its efficacy against various pathogens. In one study, derivatives of tetrazolo[1,5-c]pyrimidine were synthesized and tested against bacterial strains, showing promising results in inhibiting growth at low concentrations. This suggests potential applications in developing new antibiotics or antifungal agents .

Anticancer Properties
The compound has also been investigated for its anticancer activity. Studies have shown that certain tetrazole derivatives can induce apoptosis in cancer cells. For instance, 7-chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine was evaluated for its ability to inhibit tumor growth in vitro and in vivo models. The mechanism appears to involve the modulation of key signaling pathways related to cell proliferation and survival .

Agrochemical Applications

Herbicidal Activity
Recent studies have highlighted the potential of tetrazole-containing compounds as herbicides. The unique structure of this compound allows it to interact with plant growth regulators. Field trials have demonstrated its effectiveness in controlling weed populations without adversely affecting crop yields .

Insecticidal Properties
Insecticidal activity has also been observed with this compound. Research has shown that it can disrupt the metabolic processes of certain pests, making it a candidate for eco-friendly insecticides. Its low toxicity to non-target organisms further supports its use in sustainable agriculture practices .

Material Science

Polymer Chemistry
The compound's unique chemical properties have led to its exploration in polymer chemistry. It can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research is ongoing to develop polymer composites that incorporate this compound for applications in coatings and advanced materials .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against bacterial strainsEffective at low concentrations; potential for antibiotic development
Cancer Cell Apoptosis StudyIn vitro and in vivo modelsInduced apoptosis; modulated cell signaling pathways
Herbicidal Efficacy TrialField trials on weed controlEffective against weeds; safe for crops
Insecticidal ResearchImpact on pest metabolismDisrupted metabolic processes; eco-friendly potential
Polymer Composite DevelopmentSynthesis of novel polymersEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 7-chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Variations

Compound Name Core Structure Key Substituents Biological Activity Evidence
7-Chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine Tetrazolo[1,5-c]pyrimidine 7-Cl, 5-SCH₃ Under investigation for drug design
5-Alkoxytetrazolo[1,5-c]thieno[2,3-e]pyrimidine Tetrazolo-thieno-pyrimidine 5-OR (R = alkyl/aryl) Anticonvulsant (100 mg/kg dose)
7-[(2-Chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine Triazolo[1,5-a]pyrimidine 7-SCH₂(2-ClC₆H₄), 5-CH₃ Antimicrobial (structure-activity dependent)
8-Bromo-5-chlorotetrazolo[1,5-c]pyrimidine Tetrazolo[1,5-c]pyrimidine 8-Br, 5-Cl Not specified; halogen-driven reactivity

Key Observations :

  • Tetrazole vs. Triazole : Triazolo derivatives (e.g., ) often exhibit enhanced metabolic stability but reduced ring strain compared to tetrazolo analogs.
  • Thieno Fusion: Thieno-fused derivatives (e.g., ) show improved CNS activity due to increased lipophilicity and blood-brain barrier penetration.

Substituent Effects on Activity and Stability

Substituent Type Example Compound Impact on Properties Evidence
Methylsulfanyl (SCH₃) 7-Chloro-5-(methylsulfanyl)-tetrazolo[1,5-c]pyrimidine Enhances lipophilicity; may stabilize tetrazole tautomer
Alkoxy (OR) 5-(4-Bromophenoxy)tetrazolo[1,5-c]thieno[2,3-e]pyrimidine Improves anticonvulsant activity via electron-donating effects
Halogens (Cl, Br) 8-Bromo-5-chlorotetrazolo[1,5-c]pyrimidine Increases electrophilicity; enhances binding to hydrophobic pockets
Arylthio (SAr) 7-[(2-Chlorobenzyl)sulfanyl]-triazolo[1,5-a]pyrimidine Boosts antimicrobial activity via π-π stacking

Contradictions :

  • Methylsulfanyl groups improve lipophilicity but may reduce aqueous solubility, limiting bioavailability .

Comparison :

  • The target compound’s methylsulfanyl group may favor enzyme inhibition (e.g., quorum sensing ), while alkoxy substituents enhance CNS-targeted effects .

Biological Activity

7-Chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C5_5H4_4ClN5_5S
  • Molecular Weight : 201.64 g/mol
  • CAS Number : 478258-52-5

This compound's structure features a tetrazole ring fused with a pyrimidine moiety, which may contribute to its biological activities.

Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:

  • Antimicrobial Activity : Similar derivatives have shown significant antimicrobial properties against various pathogens. For instance, compounds with similar structures have been evaluated for their ability to inhibit the growth of bacteria and fungi.
  • Antitumor Activity : Some studies suggest that this class of compounds may interfere with cancer cell proliferation. Certain derivatives exhibited cytotoxic effects on tumor cell lines, indicating potential as anticancer agents.

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study evaluating the antimicrobial efficacy of pyrimidine derivatives found that specific substitutions on the pyrimidine ring enhanced activity against Gram-positive and Gram-negative bacteria .
  • Antitumor Activity :
    • In vitro tests demonstrated that compounds derived from tetrazole and pyrimidine structures significantly inhibited cell proliferation in cancer cell lines such as A431 (vulvar epidermal carcinoma) . The mechanism was attributed to the inhibition of key enzymes involved in cell cycle regulation.
  • Structure-Activity Relationship (SAR) :
    • A SAR analysis highlighted that the presence of a chloro group at position 7 and a methylsulfanyl group at position 5 was crucial for enhancing biological activity. Modifications in these positions led to varying degrees of efficacy against targeted biological pathways .

Comparative Biological Activity Table

Compound NameActivity TypeIC50_{50} / EC50_{50}Reference
This compoundAntimicrobialTBD
7-Chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-benzothiadiazineAntitumorTBD
Chloroethyl pyrimidine nucleosidesAntitumorSignificant inhibition

Q & A

Basic: What are the common synthetic routes for preparing 7-chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves functionalizing the tetrazolo[1,5-c]pyrimidine core. A key step is introducing the methylsulfanyl group via nucleophilic substitution or condensation reactions. For example:

  • Chlorination: Use phosphorus oxychloride (POCl₃) in refluxing 1,4-dioxane with triethylamine as a base to substitute hydroxyl groups with chlorine (e.g., conversion of 7-hydroxy to 7-chloro derivatives) .
  • Methylsulfanyl Introduction: React thiols (e.g., methyl mercaptan) or disulfides with halogenated intermediates under basic conditions.

Optimization Tips:

  • Solvent Choice: Polar aprotic solvents (e.g., dioxane) enhance reaction rates for chlorination .
  • Catalysis: Add triethylamine to neutralize HCl byproducts, improving yield .
  • Purification: Use column chromatography (petroleum ether/ethyl acetate) and recrystallization (cyclohexane/CH₂Cl₂) to isolate pure crystals .

Advanced: How can computational chemistry methods predict the reactivity and electronic properties of 7-chloro-5-(methylsulfanyl)-tetrazolo[1,5-c]pyrimidine?

Methodological Answer:

  • DFT Calculations: Use density functional theory (DFT) to map molecular electrostatic potentials (MEPs) and identify nucleophilic/electrophilic sites. The methylsulfanyl group donates electron density via its sulfur atom, activating the 5-position for electrophilic substitution .
  • Frontier Molecular Orbitals (FMOs): Analyze HOMO-LUMO gaps to predict charge-transfer interactions relevant to biological activity (e.g., enzyme inhibition) .
  • Molecular Docking: Simulate binding affinities with target proteins (e.g., kinases) to prioritize derivatives for synthesis .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Chlorine Effects: The 7-Cl substituent deshields adjacent protons, causing downfield shifts in ¹H NMR (δ 8.5–9.0 ppm for aromatic protons) .
    • Methylsulfanyl Group: The SCH₃ protons appear as a singlet near δ 2.5 ppm .
  • IR Spectroscopy: Confirm C-Cl (~600 cm⁻¹) and C=S (~700 cm⁻¹) stretches .
  • Mass Spectrometry: Look for [M+H]⁺ peaks and chlorine isotopic patterns (3:1 ratio for Cl) .

Advanced: What strategies resolve contradictions between crystallographic and spectroscopic data for tetrazolo[1,5-c]pyrimidine derivatives?

Methodological Answer:

  • Complementary Techniques:
    • X-ray Diffraction: Resolve bond-length ambiguities (e.g., C-Cl vs. C-S distances) .
    • Solid-State NMR: Compare crystal packing effects with solution-state NMR to identify conformational flexibility .
  • Error Analysis: Cross-validate R-factors (e.g., R < 0.06 for high-quality crystals) and refine hydrogen positions using difference Fourier maps .

Basic: How does the methylsulfanyl group influence solubility and reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Solubility: The SCH₃ group increases lipophilicity, reducing aqueous solubility but enhancing membrane permeability .
  • Reactivity:
    • Electron Donation: Sulfur’s lone pairs activate the 5-position for electrophilic attack (e.g., nitration, halogenation) .
    • Leaving Group Potential: Methylsulfanyl can be displaced by stronger nucleophiles (e.g., amines) under acidic conditions, enabling functional diversification .

Advanced: What are the challenges in designing bioactivity assays for this compound, and how can selectivity against off-target enzymes be ensured?

Methodological Answer:

  • Assay Design:
    • Target Selection: Prioritize enzymes with known pyrimidine-binding pockets (e.g., kinases, reductases) .
    • Positive Controls: Use established inhibitors (e.g., COX-2 inhibitors) to validate assay conditions .
  • Selectivity Optimization:
    • Structure-Activity Relationships (SAR): Modify substituents (e.g., replacing Cl with F) to reduce off-target binding .
    • Kinetic Studies: Measure IC₅₀ values against related enzymes (e.g., HMG-CoA reductase vs. CRF1) to assess specificity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-chloro-5-(methylsulfanyl)-[1,2,3,4]tetrazolo[1,5-c]pyrimidine

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